3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2,9H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZXNFRHJDTQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=C(C=NC2=NN1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Ethyl 1h Pyrazolo 3,4 B Pyridin 5 Amine and Its Functionalized Derivatives
Strategic Design of Precursors for Targeted Synthesis of the Pyrazolo[3,4-b]pyridine Corenih.gov
The construction of the 1H-pyrazolo[3,4-b]pyridine core predominantly involves two major strategies: the annulation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694), or the formation of a pyrazole ring on a pre-existing pyridine. nih.govcdnsciencepub.com The more common approach utilizes pyrazole derivatives, particularly 5-aminopyrazoles, as key precursors. nih.govnih.gov These precursors act as versatile dinucleophiles, reacting with various biselectrophilic partners to construct the fused pyridine ring. nih.gov
The strategic design of these precursors is crucial for achieving desired substitution patterns on the final pyrazolo[3,4-b]pyridine product. For instance, the substituents at the N1 and C3 positions of the 5-aminopyrazole starting material will ultimately be incorporated into the final heterocyclic system. nih.gov This allows for the targeted synthesis of analogues with specific functionalities. The choice of the biselectrophile, such as 1,3-dicarbonyl compounds or their equivalents, also plays a critical role in determining the final substitution pattern. nih.gov When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com
Diversity-Oriented Synthesis of Pyrazolo[3,4-b]pyridin-5-amine Systemsthieme.decdnsciencepub.comacs.orgresearchgate.net
Diversity-oriented synthesis aims to generate a wide range of structurally diverse molecules for biological screening. For pyrazolo[3,4-b]pyridin-5-amine systems, this is achieved through various synthetic strategies that allow for the introduction of diverse substituents on the core scaffold.
Cyclization Reactions Utilizing 5-Aminopyrazole and Alpha,Beta-Unsaturated Ketonesthieme.denih.gov
A common and effective method for constructing the pyrazolo[3,4-b]pyridine core is the reaction of 5-aminopyrazole with α,β-unsaturated ketones. nih.govmdpi.com This reaction proceeds through a sequence initiated by a Michael addition of the 5-aminopyrazole to the unsaturated ketone. nih.govbeilstein-journals.org Following the initial addition, an intramolecular cyclization occurs, followed by dehydration and subsequent aromatization to yield the final pyrazolo[3,4-b]pyridine product. beilstein-journals.org The use of ionic liquids as solvents can make this process more environmentally benign. nih.govbeilstein-journals.org Zirconium tetrachloride (ZrCl4) has also been employed as a catalyst for the condensation of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones to form the pyrazolo[3,4-b]pyridine core. mdpi.com
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
| 5-amino-1-phenyl-pyrazole, (E)-4-aryl but-3-en-2-ones | ZrCl4, EtOH/DMF | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28% | mdpi.com |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine, α,β-unsaturated ketones | [bmim]Br | 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | Excellent | nih.govbeilstein-journals.org |
Condensation Reactions with Activated Carbonyl Groups and Pyrazole-5-amine Derivativesmdpi.comresearchgate.net
Condensation reactions involving pyrazole-5-amine derivatives and compounds with activated carbonyl groups, such as β-diketones, are a foundational strategy for synthesizing the pyrazolo[3,4-b]pyridine ring system. mdpi.comresearchgate.net The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds can lead to the formation of two regioisomers if the dicarbonyl compound is unsymmetrical. nih.gov The regioselectivity is governed by the difference in electrophilicity between the two carbonyl groups. nih.gov For example, the reaction of 5-aminopyrazole with ethyl acetoacetate (B1235776) derivatives has been utilized in this context. nih.gov
Another approach involves the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) derivative reacts with diethyl 2-(ethoxymethylene)malonate. nih.gov This reaction typically proceeds with the amino group of the pyrazole attacking the enol ether, followed by cyclization and subsequent treatment with reagents like POCl3 to yield 4-chloro-1H-pyrazolo[3,4-b]pyridines. nih.govmdpi.com
Multi-Component Reactions (MCRs) for Scaffold Assemblynih.govresearchgate.net
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to assembling complex molecular scaffolds like pyrazolo[3,4-b]pyridines in a single step. acs.org These reactions combine three or more starting materials in a one-pot synthesis, often leading to high yields and structural diversity. nih.govresearchgate.net
One such example is the reaction of a 5-aminopyrazole, an aldehyde, and a β-ketonitrile or pyruvic acid in an acetic acid medium. nih.govresearchgate.net This methodology has been successfully employed for the preparation of various pyrazolo[3,4-b]pyridine derivatives, with microwave irradiation being used to accelerate the reaction. nih.govresearchgate.net Another MCR involves the condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, paraformaldehyde, and β-diketones under microwave irradiation in an aqueous medium catalyzed by InCl3. researchgate.net
| Reactants | Catalyst/Solvent | Technique | Product | Reference |
| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted β-ketonitriles | Acetic acid | Conventional heating / Microwave irradiation | Pyrazolo[3,4-b]pyridine derivatives | nih.govresearchgate.net |
| 3-methyl-1-phenyl-1H-pyrazolo-5-amine, paraformaldehyde, β-diketones | InCl3 / Water | Microwave irradiation | Carbonylpyrazolo[3,4-b]pyridine derivatives | researchgate.net |
Palladium-Catalyzed Coupling Reactions for Pyridine Ring Formationrsc.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and they have been applied to the synthesis of pyrazolo[3,4-b]pyridines. An efficient method involves the palladium-catalyzed reaction of β-halovinyl/aryl aldehydes with 5-aminopyrazoles under microwave irradiation, often in solvent-free conditions. rsc.orgresearchgate.net This approach allows for the synthesis of a wide range of substituted pyrazolo[3,4-b]pyridines in good yields. rsc.orgresearchgate.net
Furthermore, palladium-catalyzed methodologies such as the Suzuki and Buchwald-Hartwig reactions have been employed in multi-step syntheses to build complex pyrazolo[3,4-b]pyridine derivatives. rsc.orgnih.gov For instance, starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine, a sequence involving iodination, protection, and subsequent Buchwald-Hartwig and Suzuki couplings can be used to introduce diverse functionalities. rsc.orgnih.gov A palladium-catalyzed aminocarbonylation strategy has also been reported for the efficient synthesis of 1H-pyrazolo[3,4-b]pyridine-3-carboxamide derivatives in high yields. thieme.de
| Reaction Type | Key Reagents | Catalyst | Conditions | Product | Reference |
| Cross-coupling | β-halovinyl/aryl aldehydes, 5-aminopyrazoles | Pd(OAc)2 | Microwave irradiation, solvent-free | Substituted pyrazolo[3,4-b]pyridines | rsc.orgresearchgate.net |
| Aminocarbonylation | - | Pd-catalyst | - | 1H-pyrazolo[3,4-b]pyridine-3-carboxamides | thieme.de |
| Sequential Coupling | 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives | Pd catalysts | Multi-step | Functionalized pyrazolo[3,4-b]pyridines | rsc.orgnih.gov |
Copper-Catalyzed Cyclization Approachesacs.orgnih.gov
Copper catalysts have also been utilized in the synthesis of pyrazolo[3,4-b]pyridine derivatives. A notable example is the use of copper(II) acetylacetonate (B107027) as a catalyst in a formal [3+3] cycloaddition reaction. acs.orgnih.gov This method has been shown to be efficient for the synthesis of pyrazolo[3,4-b]pyridines, providing high yields under mild reaction conditions. acs.orgnih.gov The optimization of solvents is crucial in this approach, with chloroform (B151607) often providing superior results. acs.org
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
| 5-aminopyrazole derivative, cinnamaldehyde | Copper(II) acetylacetonate | CHCl3 | Room temperature, 10 h | 94% | acs.org |
Regioselective Functionalization of the 3-Ethyl and 5-Amine Positions
The pyrazolo[3,4-b]pyridine nucleus is an aromatic system with distinct electronic properties. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the pyrazole ring can be either electron-rich or electron-deficient depending on the substituents. This electronic nature governs the regioselectivity of functionalization reactions.
Electrophilic Substitution: The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org When such reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the 3-position (C5 and C7 in the context of the fused ring system). quimicaorganica.orgquora.com For the pyrazolo[3,4-b]pyridine core, electrophilic substitution reactions like bromination or chlorination have been shown to occur at the 3-position of the heterocycle. This suggests that direct halogenation of a 3-ethyl-1H-pyrazolo[3,4-b]pyridine derivative would likely occur at other positions on the ring, assuming the 3-position is already occupied. The presence of the activating amino group at the C5 position would also influence the regioselectivity, potentially directing electrophiles to the C4 or C6 positions.
Nucleophilic Substitution: The electron-deficient character of the pyridine ring makes it amenable to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C6 and C4, respectively). youtube.com A leaving group, such as a halogen, at these positions can be readily displaced by various nucleophiles. For instance, a halogen atom at the C5 position has been demonstrated to undergo substitution with primary and secondary amines. researchgate.net Therefore, if 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine were converted into a diazonium salt and subsequently into a 5-halo derivative, this position would become a key site for introducing a wide range of nucleophiles to build molecular diversity.
| Reaction Type | Position | Reagents/Conditions | Outcome |
| Electrophilic Halogenation | C3 | Bromine or Chlorine | Introduction of Halogen at C3 |
| Nucleophilic Substitution | C4, C6 | Halogenated Substrate + Nucleophile | Displacement of Halogen |
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the pyrazolo[3,4-b]pyridine scaffold. These reactions typically involve a halogenated or triflated precursor of the heterocyclic core.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with an organic halide. nih.gov It has been successfully applied to the pyrazolo[3,4-b]pyridine system for the synthesis of diaryl derivatives. mdpi.com For example, a 6-chloro-pyrazolo[3,4-b]pyridine can be chemoselectively coupled with various arylboronic acids to introduce an aryl group at the C6 position. mdpi.com Similarly, a halogen placed at the 3-position would serve as a handle for introducing aryl or alkyl groups via Suzuki coupling, allowing for modification adjacent to the ethyl group.
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. quora.comcdnsciencepub.com An efficient method for synthesizing 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines has been developed via an intramolecular Heck reaction of imine derivatives of β-halovinyl aldehydes and 5-aminopyrazoles. researchgate.netresearchgate.net This demonstrates the utility of the Heck reaction in constructing the fused ring itself. For post-functionalization, a halogenated this compound could be coupled with various alkenes to introduce vinyl groups.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgnih.gov It is a powerful method for introducing alkynyl moieties into heterocyclic systems. Iodine-functionalized pyrazolo[3,4-b]pyridines have been shown to undergo Sonogashira coupling, yielding the expected alkynylated products in good yields. nih.gov This strategy could be employed to functionalize a halogenated derivative of this compound.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. acs.org While less common than Suzuki coupling due to the toxicity of tin reagents, it is a versatile reaction with a broad scope. acs.org It can be applied to various aryl and heterocyclic halides, suggesting its potential for functionalizing halogenated pyrazolo[3,4-b]pyridine precursors.
| Coupling Reaction | Substrate Example | Reagent | Catalyst/Conditions | Product Type |
| Suzuki | 6-Chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine | Arylboronic acid | Pd(OAc)₂, dppf, Cs₂CO₃, 1,4-dioxane/water | 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridine mdpi.com |
| Heck | Imine of β-bromovinyl aldehyde and 5-aminopyrazole | - | Pd(OAc)₂, Xantphos (Intramolecular) | 1,3,4-Trisubstituted pyrazolo[3,4-b]pyridine researchgate.net |
| Sonogashira | Iodine-functionalized pyrazolo[3,4-b]pyridine | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | Alkynylated pyrazolo[3,4-b]pyridine nih.gov |
The 5-amino group in this compound behaves as a typical aromatic amine, making it a prime site for a variety of functionalization reactions.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the amino nitrogen, typically by reacting the amine with an acyl chloride or anhydride. Acylation of aminopyrazolo[3,4-b]pyridines has been shown to proceed regioselectively at the exocyclic amino group to form amides. researchgate.net This modification is a common strategy in medicinal chemistry to alter the electronic and steric properties of a molecule and to introduce new interaction points for biological targets.
Carbamoylation: This process involves the formation of a urea (B33335) or carbamate (B1207046) derivative from the amino group. Reaction of an aminopyrazolo[3,4-b]pyridine with an isocyanate (R-N=C=O) leads to the formation of a substituted urea. This transformation is valuable for creating compounds that can act as hydrogen bond donors and acceptors. Research on related aminopyrazolo[3,4-b]pyridines confirms that carbamoylation occurs regioselectively at the amino group. researchgate.net
These modifications highlight the utility of the 5-amino group as a versatile handle for derivatization, allowing for the synthesis of a wide array of amides, ureas, and other related structures.
Green Chemistry Approaches in Pyrazolo[3,4-b]pyridine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazolo[3,4-b]pyridines.
Traditional organic syntheses often rely on volatile and toxic organic solvents. Green alternatives focus on minimizing or replacing these solvents.
Solvent-Free Reactions: The synthesis of pyrazolo[3,4-b]pyridines has been achieved under solvent-free conditions, often using grinding or microwave irradiation. nih.gov For instance, a one-pot, catalyst-free grinding procedure for the synthesis of 6-amino-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles has been reported, involving the condensation of substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile. beilstein-journals.org These methods are highly efficient, reduce waste, and often lead to shorter reaction times and higher yields.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Multicomponent syntheses of spiropyrazolo[3,4-b]pyridines have been successfully carried out in aqueous media, demonstrating the feasibility of using water for constructing this heterocyclic system.
Reducing reliance on heavy metal catalysts and developing more environmentally friendly alternatives is a key goal of green chemistry.
Catalyst-Free Synthesis: As mentioned, certain multicomponent reactions to form pyrazolo[3,4-b]pyridines can proceed efficiently without any catalyst, particularly under solvent-free grinding conditions. beilstein-journals.org This approach simplifies product purification and eliminates catalyst-related costs and waste.
Environmentally Benign Catalysts: When a catalyst is necessary, the focus shifts to using those that are more sustainable. This includes using non-toxic metals or developing highly efficient catalytic systems that can be used in very low concentrations. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved using copper(II) acetylacetonate as a catalyst in an efficient [3+3] cycloaddition. Other approaches include the use of ultrasound irradiation to promote reactions, which can lead to rapid synthesis with high yields in greener solvents like ethanol.
| Approach | Method | Reactants Example | Conditions | Advantage |
| Solvent-Free | Grinding | Benzaldehyde, 3-Amino-5-methylpyrazole, Malononitrile | Catalyst-free, Room Temperature | High efficiency, low cost, short reaction time beilstein-journals.org |
| Solvent-Free | Microwave Irradiation | 5-Aminopyrazoles, β-halovinyl/aryl aldehydes | Pd(OAc)₂, PPh₃ | High yields, rapid reaction |
| Aqueous Media | Multicomponent Reaction | 5-Aminopyrazole, Isatin, α-Cyanoacetic ester | NaCl in water | Environmentally friendly solvent |
| Benign Catalyst | Ultrasonic Irradiation | 5-Aminopyrazole, Arylaldehydes, Indandione | Ethanol | Rapid synthesis (4-5 min), high yields |
Comprehensive Spectroscopic and Spectrometric Characterization of 3 Ethyl 1h Pyrazolo 3,4 B Pyridin 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. For 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group should present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The two protons on the pyridine (B92270) ring are expected to appear as doublets in the aromatic region. The amine (-NH₂) and the pyrazole (B372694) N-H protons typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The ethyl group carbons will appear in the aliphatic region, while the six carbons of the bicyclic aromatic core will resonate in the downfield aromatic region.
2D NMR Spectroscopy: To confirm the assignments from ¹H and ¹³C NMR, two-dimensional techniques are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity of the ethyl group (CH₂ to CH₃) and identifying adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon signals.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ethyl) | ~1.3 | Triplet (t) | ~7.5 |
| CH₂ (ethyl) | ~2.8 | Quartet (q) | ~7.5 |
| NH₂ (amine) | ~5.5 - 6.5 | Broad Singlet (br s) | - |
| H4 | ~6.8 | Doublet (d) | ~2.0 |
| H6 | ~8.0 | Doublet (d) | ~2.0 |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃ (ethyl) | ~12 |
| C H₂ (ethyl) | ~20 |
| C4 | ~95 |
| C3a | ~115 |
| C7a | ~140 |
| C3 | ~145 |
| C6 | ~150 |
Advanced Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₈H₁₀N₄), the calculated exact mass is 162.0905. Using a technique like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecular ion, [M+H]⁺. HRMS would confirm the elemental formula by matching the measured m/z value to the theoretical value with high precision (typically within 5 ppm).
Fragmentation Analysis: The fragmentation pattern provides valuable structural information. Upon ionization, the molecular ion can break down into smaller, characteristic fragment ions. For this compound, a likely primary fragmentation event would be the loss of an ethyl radical (•C₂H₅) or an ethylene (B1197577) molecule (C₂H₄). Subsequent fragmentations could involve the loss of neutral molecules like hydrogen cyanide (HCN) from the heterocyclic rings, a common pathway for nitrogen-containing aromatic systems.
Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₁N₄⁺ | 163.0978 | Protonated molecular ion |
| [M]⁺• | C₈H₁₀N₄⁺• | 162.0905 | Molecular ion |
| [M-CH₃]⁺ | C₇H₇N₄⁺ | 147.0665 | Loss of a methyl radical |
| [M-C₂H₅]⁺ | C₆H₅N₄⁺ | 133.0509 | Loss of an ethyl radical |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Functional Groups and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching region (3100-3500 cm⁻¹) will be particularly informative, likely showing a sharp, strong band for the pyrazole N-H and two distinct bands for the symmetric and asymmetric stretching of the primary amine (-NH₂) group. Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The fingerprint region (below 1650 cm⁻¹) will contain bands for C=C and C=N stretching of the aromatic rings and N-H bending vibrations.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Pyrazole N-H | Stretch | ~3300 - 3100 |
| Amine N-H | Asymmetric & Symmetric Stretch | ~3450 - 3300 |
| Aromatic C-H | Stretch | ~3100 - 3000 |
| Aliphatic C-H | Stretch | ~2980 - 2850 |
| Aromatic C=C / C=N | Stretch | ~1650 - 1500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. The fused aromatic system of this compound is expected to exhibit strong absorption bands in the UV region, typically between 200 and 400 nm. These absorptions correspond to π → π* transitions within the conjugated bicyclic system. The presence of nitrogen lone pairs also allows for n → π* transitions, which are generally weaker and may be observed as shoulders on the main absorption peaks. The exact position and intensity of the absorption maxima (λ_max) are dependent on the solvent used.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of related pyrazolo[3,4-b]pyridine structures allows for a reliable prediction of its solid-state architecture. nih.gov
The bicyclic 1H-pyrazolo[3,4-b]pyridine core is expected to be essentially planar. The key feature in the crystal lattice would be extensive intermolecular hydrogen bonding. The pyrazole N-H group and the 5-amino group both contain hydrogen bond donors, while the pyridine nitrogen and pyrazole nitrogens act as acceptors. This functionality would likely lead to the formation of hydrogen-bonded dimers or more complex one-, two-, or three-dimensional networks, which dictate the crystal packing. Additionally, π-π stacking interactions between the planar aromatic rings of adjacent molecules may further stabilize the crystal structure.
Predicted Solid-State Structural Features for this compound
| Feature | Description |
|---|---|
| Molecular Geometry | The fused pyrazolo[3,4-b]pyridine ring system is expected to be highly planar. |
| Intermolecular Interactions | Strong N-H···N hydrogen bonds are predicted, likely forming centrosymmetric dimers or extended chains. |
| Crystal Packing | The packing will be dominated by hydrogen bonding networks and potential π-π stacking between aromatic rings. |
Computational and Theoretical Chemistry Investigations of 3 Ethyl 1h Pyrazolo 3,4 B Pyridin 5 Amine
Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity
Quantum chemical calculations are fundamental to understanding the electronic properties, stability, and reactivity of molecules. For the 1H-pyrazolo[3,4-b]pyridine scaffold, theoretical calculations, such as those using the AM1 method, have been employed to determine the relative stability of its tautomeric forms. These studies have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer by nearly 9 kcal/mol (37.03 kJ/mol), confirming that the 1H-pyrazolo[3,4-b]pyridine core, as found in the title compound, is the predominant and more stable form. mdpi.com
Density Functional Theory (DFT) is a powerful method used to investigate the structural and electronic properties of such heterocyclic systems. rsc.orgbohrium.com DFT computations, for instance using the B3LYP method with a 6-311++G(d,p) basis set, can elucidate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). rsc.org
For 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine, the aromaticity of the fused pyrazole (B372694) and pyridine (B92270) rings is a key determinant of its stability and interaction capabilities. The fused ring system is generally planar, which facilitates π-π stacking interactions with biological targets. nih.gov The HOMO-LUMO energy gap (HLG) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger HLG implies higher stability and lower reactivity. While specific DFT data for this compound is not detailed in the available literature, studies on similar pyrazolo[3,4-b]hydroquinolines provide insight into how substituents on the pyrazole ring influence these electronic properties. rsc.org For example, electron-donating groups generally increase the HOMO energy level, potentially making the molecule more susceptible to oxidation. rsc.org The ethyl group at the C3-position and the amine group at the C5-position in the title compound would be expected to modulate the electronic landscape of the core scaffold.
Table 1: Theoretical Parameters for Pyrazolo[3,4-b]pyridine Scaffold and Related Derivatives This table presents typical data obtained from quantum chemical calculations for the general scaffold, as specific values for this compound are not available in the cited literature.
| Parameter | Method | Finding for Pyrazolo[3,4-b]pyridine Scaffold | Reference |
|---|---|---|---|
| Tautomer Stability | AM1 | 1H-tautomer is more stable than 2H-tautomer by 37.03 kJ/mol. | mdpi.com |
| Electronic Properties | DFT (B3LYP/6-311++G(d,p)) | Used to calculate HOMO-LUMO energy gap, MEP, and NBO analysis for related derivatives. | rsc.org |
| Planarity | X-ray Crystallography | The fused pyrazolo[3,4-b]pyridine ring system is observed to be essentially planar in various derivatives. | nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt, which directly influences its ability to bind to a biological target. While detailed conformational analysis or molecular dynamics (MD) simulations for this compound are not extensively documented, studies on substituted pyrazolo[3,4-b]pyridines provide a framework for this analysis.
The core pyrazolo[3,4-b]pyridine ring system is largely planar and rigid. Therefore, conformational flexibility primarily arises from the substituents. In the case of this compound, the main source of flexibility is the ethyl group at the C3 position. Rotation around the single bond connecting the ethyl group to the pyrazole ring allows the methyl group to adopt various spatial orientations. The amine group at the C5 position also has rotational freedom.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, providing critical information about binding affinity and interaction patterns. The pyrazolo[3,4-b]pyridine scaffold has been extensively studied as a core for inhibitors of various protein kinases and other enzymes.
Docking studies on different derivatives have revealed key interactions that contribute to binding. For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, the pyrazolo[3,4-b]pyridine core was identified as a potent scaffold. tandfonline.comnih.gov Docking simulations showed that the pyrazole moiety often acts as a hydrogen bond donor and/or acceptor, forming crucial hydrogen bonds with amino acid residues in the kinase hinge region, such as Asp157. nih.gov The pyridine ring can participate in π-π stacking interactions with aromatic residues like phenylalanine. nih.gov
A study focused on identifying binders for bromodomain-containing protein 9 (BRD9) successfully used a virtual screening approach that led to a promising hit featuring a 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif, which is structurally very similar to the title compound. nih.govresearchgate.net Subsequent docking of synthesized derivatives into the BRD9 binding site (PDB code: 5F1H) highlighted the importance of hydrogen bonds and π-π interactions for ligand recognition. researchgate.net Similarly, pyrazolo[3,4-b]pyridine derivatives have been docked against the α-amylase enzyme to validate their potential as antidiabetic agents. nih.gov These studies collectively demonstrate the utility of the scaffold in forming specific and strong interactions with diverse biological targets.
Table 2: Summary of Molecular Docking Studies on Pyrazolo[3,4-b]pyridine Derivatives
| Target Protein | Key Interactions Observed | Derivative Scaffold | Reference |
|---|---|---|---|
| TANK-binding kinase 1 (TBK1) | Hydrogen bonding with hinge region residues (e.g., Asp157). | 1H-pyrazolo[3,4-b]pyridine | tandfonline.comnih.gov |
| Bromodomain-containing protein 9 (BRD9) | Hydrogen bonds and π-π interactions within the binding site. | 1-ethyl-1H-pyrazolo[3,4-b]pyridine | nih.govresearchgate.net |
| Cyclin-dependent kinase 2 (CDK2) | Hydrogen bonding with Leu83 in the active site. | 4-Aryl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| α-Amylase | Interactions within the enzyme active site. | Pyrazolo[3,4-b]pyridine hydrazones | nih.gov |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Parameter Prediction
In silico ADME prediction is a critical step in early-stage drug discovery, used to evaluate the pharmacokinetic properties of a compound and identify potential liabilities before committing to expensive synthesis and testing. For scaffolds like pyrazolo[3,4-d]pyrimidines, which are closely related to the title compound, in silico tools like QikProp have been used to predict a range of ADME properties. mdpi.com
These predictions typically include parameters such as aqueous solubility (logS), blood-brain barrier permeability (logBB), human oral absorption, and conformity to drug-likeness rules like Lipinski's Rule of Five. Studies on pyrazolo[3,4-d]pyrimidine derivatives have confirmed their characteristically suboptimal aqueous solubility but satisfactory ability to cross membranes, including the blood-brain barrier. mdpi.com
Table 3: Representative In Silico ADME Parameters for Drug-like Scaffolds This table illustrates typical ADME parameters predicted for heterocyclic compounds in drug discovery. Specific values for this compound would require dedicated calculations.
| ADME Parameter | Description | Typical Desirable Range |
|---|---|---|
| Molecular Weight (MW) | Mass of the molecule. | < 500 Da |
| logP | Octanol-water partition coefficient, a measure of lipophilicity. | -0.4 to +5.6 |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 |
| Aqueous Solubility (logS) | Logarithm of the molar solubility in water. | > -6.0 |
| Blood-Brain Barrier Permeability (logBB) | Ability to cross the blood-brain barrier. | -3.0 to +1.2 |
Scaffold Hopping and Computer-Aided Drug Design (CADD) Strategies
The 1H-pyrazolo[3,4-b]pyridine core is an excellent template for computer-aided drug design (CADD) and scaffold hopping strategies. Scaffold hopping involves replacing the central core of a known active ligand with a structurally different but functionally equivalent moiety to discover novel chemotypes with improved properties.
CADD strategies have been instrumental in the development of pyrazolo[3,4-b]pyridine derivatives. For example, in the search for novel TBK1 inhibitors, a rational drug design strategy based on the binding modes of known inhibitors led to the synthesis and optimization of a series of 1H-pyrazolo[3,4-b]pyridine compounds. tandfonline.com This approach, which combines structural analysis and computational modeling, resulted in the discovery of a highly potent inhibitor with picomolar activity. tandfonline.com
Similarly, the identification of 1-ethyl-1H-pyrazolo[3,4-b]pyridine-based BRD9 binders began with an in silico workflow, specifically a virtual screening based on a 3D structure-based pharmacophore model. nih.gov This CADD approach allowed for the efficient screening of large compound libraries to identify a novel and promising chemical scaffold, which was then synthetically elaborated and biologically validated. nih.govresearchgate.net These examples underscore the power of integrating computational design with chemical synthesis to accelerate the discovery of new therapeutic agents based on the versatile pyrazolo[3,4-b]pyridine scaffold.
Exploration of Bioactivity and Underlying Molecular Mechanisms in in Vitro and Pre Clinical Models
Target Identification and Mechanistic Elucidation of Bioactivity
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold exert their biological effects by interacting with a diverse range of molecular targets. A primary focus of research has been on their role as kinase inhibitors. Specific targets identified include Leucine-Zipper and Sterile-α Motif Kinase (ZAK) and TANK-binding kinase 1 (TBK1), where inhibition of kinase activity disrupts downstream signaling pathways crucial for cell survival and immune response. nih.govresearchgate.net Other kinases targeted by this scaffold include Glycogen Synthase Kinase-3 (GSK-3), Tropomyosin receptor kinases (TRK), p38α mitogen-activated protein kinase (MAPK), and Cyclin-Dependent Kinases 2 and 9 (CDK2/CDK9), highlighting the broad potential of these compounds in cancer therapy. nih.govresearchgate.netgrowingscience.comacs.org
Beyond kinase inhibition, the mechanistic landscape of pyrazolo[3,4-b]pyridines extends to other enzyme systems and cellular processes. Certain derivatives function as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis, which explains their antimicrobial activity. nih.gov In the context of neurodegenerative disorders like Alzheimer's disease, compounds based on this structure have been shown to inhibit acetylcholinesterase (AChE) and prevent the aggregation of amyloid-β peptides. researchgate.net Furthermore, some analogs act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis, a mechanism widely exploited in anticancer drug development. nih.govmdpi.com The scaffold has also been investigated for its ability to inhibit MAP/microtubule affinity-regulating kinases (MNKs) and bind selectively to A1 adenosine (B11128) receptors. researchgate.netnih.gov
Enzyme Inhibition Profiling for Kinase Targets (e.g., GSK-3, TRK, TBK1, ZAK)
The structural features of the 1H-pyrazolo[3,4-b]pyridine core make it an ideal scaffold for designing potent and selective kinase inhibitors. Extensive research has profiled its activity against several key kinases implicated in disease.
Glycogen Synthase Kinase-3 (GSK-3): A novel series of 5-aryl-pyrazolo[3,4-b]pyridines has been identified as potent inhibitors of GSK-3, a key regulator in numerous cellular processes, including metabolism, neurodevelopment, and apoptosis. nih.govresearchgate.net
Tropomyosin Receptor Kinases (TRK): Based on scaffold hopping strategies, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors. researchgate.net These kinases are crucial drivers in certain cancers. One promising compound, C03, demonstrated an IC50 value of 56 nM against TRKA. researchgate.net
TANK-Binding Kinase 1 (TBK1): Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors. researchgate.net TBK1 is a central kinase in innate immunity and inflammation signaling. Through extensive optimization, compound 15y emerged as a standout inhibitor with an IC50 value of just 0.2 nM, alongside good selectivity. researchgate.net
Leucine-Zipper and Sterile-α Motif Kinase (ZAK): A series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl) benzenesulfonamides were designed as highly selective ZAK inhibitors. nih.gov ZAK is implicated in cardiac hypertrophy. The lead compound, 1h , strongly inhibited ZAK's kinase activity with an IC50 value of 3.3 nM. nih.gov
| Kinase Target | Lead Compound | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| ZAK | Compound 1h | 3.3 nM | nih.gov |
| TBK1 | Compound 15y | 0.2 nM | researchgate.net |
| TRKA | Compound C03 | 56 nM | researchgate.net |
Receptor Binding Assays and Ligand-Target Recognition Studies
Understanding the precise interactions between pyrazolo[3,4-b]pyridine derivatives and their biological targets is crucial for rational drug design. Molecular docking and structural biology studies have provided significant insights into these recognition processes.
For ZAK inhibitors, a high-resolution co-crystal structure revealed the detailed interactions between the inhibitor and the ZAK protein, confirming the basis for the compound's high affinity and selectivity. nih.gov Similarly, molecular docking of TRK inhibitors onto their target revealed that the pyrazolo[3,4-b]pyridine scaffold fits well into the kinase's active site, with the pyrazole (B372694) portion acting as a hydrogen bond center and the pyridine (B92270) ring engaging in a π–π stacking interaction with a key phenylalanine residue (Phe589). researchgate.net
Docking studies have also been instrumental in elucidating the binding modes for inhibitors of p38α kinase and CDK2/CDK9. growingscience.comacs.org These computational models consistently show that the pyrazolo[3,4-b]pyridine core establishes key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the respective kinases, mimicking the binding of the natural ligand. In addition to kinases, derivatives have been noted for their selective binding to G protein-coupled receptors, specifically the A1 adenosine receptor. researchgate.net
Modulation of Cellular Signaling Pathways in Disease-Relevant In Vitro Models (e.g., Alzheimer's disease, inflammation)
The potent enzyme inhibition by pyrazolo[3,4-b]pyridine derivatives translates into significant modulation of cellular signaling pathways in various disease models.
Inflammation: As potent inhibitors of TBK1, certain derivatives effectively suppress inflammatory signaling. researchgate.net For instance, the TBK1 inhibitor 15y was shown to block the downstream interferon (IFN) signaling pathway in stimulated THP-1 and RAW264.7 immune cells. researchgate.net Inhibition of ZAK by its specific inhibitors blocks the 2-5A/RNase L-induced phosphorylation of MAP2K, JNK, and p38α, key components of stress and inflammatory response pathways. nih.gov The scaffold's ability to inhibit p38 MAPK and phosphodiesterase 4 (PDE 4) further underscores its anti-inflammatory potential. growingscience.comresearchgate.net
Alzheimer's Disease: The pyrazolo[3,4-b]pyridine scaffold has been explored for its neuroprotective effects. The compound Etazolate, which features this core structure, has been clinically investigated for its potential to act as an α-secretase enhancer. mdpi.com Other derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and inhibitors of amyloid-β (Aβ) peptide aggregation, two key pathological processes in Alzheimer's disease. researchgate.net
Investigation of Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (e.g., Hep G2, MCF7, A172, U87MG, A375, A2058, Panc0504, NALM-6, SB-ALL)
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone of many compounds with significant antiproliferative and cytotoxic activity against a broad spectrum of cancer cell lines. This activity is often linked to the inhibition of kinases that drive cancer cell proliferation and survival. No specific data was found for the NALM-6 or SB-ALL cell lines in the reviewed literature.
The potent TBK1 inhibitor 15y demonstrated micromolar antiproliferative effects against several human cancer cell lines, including glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic cancer (Panc0504). researchgate.net Other derivatives have shown potent cytotoxicity against hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF7) cell lines. growingscience.comacs.org For example, compound 14a was highly active against HepG2 cells with an IC50 of 4.2 µM, while compound 15c showed exceptional potency against MCF-7 cells with an IC50 of 0.067 µM. growingscience.comnih.gov
| Compound Class/Name | Cancer Cell Line | Activity (IC50/GI50) | Mechanism/Target | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine (14a) | Hep G2 (Liver) | 4.2 µM | p38α Kinase | growingscience.com |
| Pyrazolo[3,4-b]pyridine (14d) | HeLa (Cervical) | 5.9 µM | p38α Kinase | growingscience.com |
| Pyrazolo[3,4-b]pyridine (9a) | HeLa (Cervical) | 2.59 µM | CDK2/CDK9 | acs.org |
| Pyrazolo[3,4-b]pyridine (14g) | MCF7 (Breast) | 4.66 µM | CDK2/CDK9 | acs.org |
| Pyrazolo[3,4-b]pyridine (14g) | HCT-116 (Colon) | 1.98 µM | CDK2/CDK9 | acs.org |
| TRK Inhibitor (C03) | Km-12 (Colon) | 0.304 µM | TRKA | researchgate.net |
| TBK1 Inhibitor (15y) | A172, U87MG (Glioblastoma) | Micromolar | TBK1 | researchgate.net |
| TBK1 Inhibitor (15y) | A375, A2058 (Melanoma) | Micromolar | TBK1 | researchgate.net |
| TBK1 Inhibitor (15y) | Panc0504 (Pancreatic) | Micromolar | TBK1 | researchgate.net |
| Tubulin Inhibitor (15c) | MCF-7 (Breast) | 0.067 µM | Tubulin Polymerization | nih.gov |
Assessment of Antimicrobial Spectrum and Potency (e.g., antibacterial, antifungal, antiviral)
The pyrazolo[3,4-b]pyridine nucleus has been incorporated into various molecules demonstrating a broad spectrum of antimicrobial activity.
Antibacterial Activity: A series of 3-substituted-pyrazolo[3,4-b]pyridine derivatives were evaluated against six bacterial strains and showed potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2-32 μg/mL. nih.gov The mechanism for some of these compounds was identified as the inhibition of dihydrofolate reductase (DHFR). nih.gov Further studies have confirmed the activity of other derivatives against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
Antifungal Activity: The same series of compounds tested for antibacterial effects were also screened against six fungal strains, with several showing significant potency. nih.gov In a separate study, pyrazolo[3,4-b]pyridines were synthesized and tested against the clinically important fungi Candida albicans and Cryptococcus neoformans, with several compounds showing promising activity.
Antiviral Activity: The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to antiviral applications. Derivatives have been investigated as inhibitors of enterovirus replication. Additionally, compounds derived from a pyrazolo[3,4-b]pyridine precursor have been evaluated for activity against Herpes Simplex Virus type 1 (HSV-1) and Hepatitis A Virus (HAV). While the broader class of N-heterocycles is well-known for antiviral properties, specific and potent activity is highly dependent on the substitution patterns around the core scaffold.
Analysis of Antioxidant Properties in Biological Systems
Several studies have investigated the antioxidant potential of pyrazolo[3,4-b]pyridine derivatives, revealing their capacity to act as free radical scavengers. The antioxidant activity is typically evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov
In one study, a series of newly synthesized pyrazolopyridines were assessed, and compounds 4c and 4d were identified as having the highest antioxidant activity in the DPPH assay. nih.gov Another investigation into 5-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives linked to sulfonamides also demonstrated good antioxidant properties. growingscience.com Using both DPPH and superoxide (B77818) anion scavenging assays, several compounds showed significant radical scavenging, with compound 8i being particularly efficient. growingscience.com Furthermore, certain pyrazolo[3,4-b]pyridine-3-amine derivatives have demonstrated the ability to protect DNA from damage induced by bleomycin, an agent that causes oxidative strand breaks, further confirming their antioxidant potential in a biologically relevant context.
Studies on β-Amyloid Plaque Affinity for Diagnostic Probe Development
Research into the application of pyrazolo[3,4-b]pyridine derivatives as diagnostic agents for Alzheimer's disease has centered on their ability to selectively bind to β-amyloid plaques. In vitro studies utilizing human brain tissue from diagnosed AD patients have been instrumental in evaluating this potential.
A significant study in this area involved the synthesis and evaluation of novel pyrazolo[3,4-b]pyridine derivatives for their binding affinity to Aβ plaques. While quantitative binding data such as Ki or IC50 values are not publicly available for 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine or its closely related analogs, qualitative assessments have provided valuable insights.
In one key study, derivatives of 1-phenyl-pyrazolo[3,4-b]pyridine were investigated. The core structure of these compounds is closely related to this compound. The research demonstrated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold are crucial for achieving high and selective binding to Aβ plaques.
In Vitro Staining of Human AD Brain Sections:
Fluorescent confocal microscopy of post-mortem human brain sections from AD patients was used to visualize the binding of these novel pyrazolopyridine derivatives. The results indicated that compounds featuring dimethylamino- and pyrene-substitutions exhibited strong and selective binding to both diffuse and dense core amyloid plaques. This selective binding is a critical characteristic for a potential diagnostic probe, as it allows for clear visualization of the pathological structures with minimal background interference.
The structural characteristics that are believed to contribute to this high affinity include the rigid, planar, and conjugated nature of the pyrazolopyridine core. These features are thought to facilitate π-stacking interactions with the β-sheet structures of amyloid fibrils. Furthermore, the presence of an electron-donating dimethylamino group was suggested to enhance electron delocalization, further promoting these interactions.
The following table summarizes the qualitative findings from the confocal microscopy studies:
| Compound Derivative | Binding to Aβ Plaques | Plaque Type Visualization |
| Dimethylamino-phenyl substituted pyrazolopyridine | High and Selective | Diffused and Dense Core |
| Pyrene-substituted pyrazolopyridine | High and Selective | Diffused and Dense Core |
| Anthracene-substituted pyrazolopyridine | Not evaluable due to precipitation | - |
For a compound to be a successful diagnostic probe, particularly for fluorescent imaging, its photophysical properties are of paramount importance. The investigated pyrazolo[3,4-b]pyridine derivatives displayed promising characteristics in this regard.
The dimethylamine (B145610) phenyl-bearing pyrazolopyridine, for instance, exhibited a notably large Stokes shift. A large Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, is highly desirable for fluorescent probes as it minimizes self-quenching and improves the signal-to-noise ratio, leading to clearer imaging.
The table below outlines the key photophysical properties of the studied derivatives in DMSO:
| Compound Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Dimethylamino-phenyl substituted | 351 | 452 | 101 |
| Anthracene-substituted | 385 | 465 | 80 |
| Pyrene-substituted | 350 | 421 | 71 |
These findings underscore the potential of the pyrazolo[3,4-b]pyridine scaffold in the development of fluorescent probes for the detection of β-amyloid plaques. While the research highlights the promise of certain derivatives, further studies are necessary to quantify the binding affinities and to evaluate the in vivo efficacy and safety of these compounds as diagnostic agents for Alzheimer's disease. The absence of quantitative binding data for this compound itself necessitates that the findings from its derivatives be interpreted as indicative of the potential of this class of compounds.
Systematic Structure Activity Relationship Sar Studies and Analog Design
Impact of 3-Ethyl Group Modifications on Biological Activity and Selectivity
While specific SAR studies focusing exclusively on the 3-ethyl group of 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine are not extensively documented, the broader exploration of substituents at the C3 position of the pyrazolo[3,4-b]pyridine core provides valuable insights. The C3 position is a key vector for influencing the interaction of these molecules with their biological targets.
Statistical analysis of known 1H-pyrazolo[3,4-b]pyridines reveals that the most common substituents at the C3 position are methyl groups and hydrogen atoms. nih.gov The presence of small alkyl groups, such as ethyl, is also prevalent. nih.gov The nature of the substituent at this position can significantly impact the compound's pharmacological profile. For instance, in the context of kinase inhibition, the C3 substituent can protrude into the solvent-exposed region of the ATP-binding pocket, and modifications here can fine-tune potency and selectivity.
Alterations to the 3-ethyl group can influence several key parameters:
Steric Bulk: Increasing or decreasing the size of the alkyl chain can affect the compound's fit within a binding site. Replacing the ethyl group with a larger alkyl or an aryl group can either enhance binding through additional hydrophobic interactions or introduce steric hindrance that reduces affinity.
Metabolic Stability: The 3-ethyl group can be a site of metabolic transformation. Introducing modifications, such as fluorination of the ethyl chain, could block metabolic pathways and improve the compound's in vivo stability.
The following table summarizes the general trends observed with modifications at the C3 position of the pyrazolo[3,4-b]pyridine scaffold, which can be extrapolated to the 3-ethyl group.
| Modification at C3 | General Impact on Biological Activity | Potential Influence on Selectivity |
| Replacement of ethyl with smaller alkyl (e.g., methyl) | May alter potency depending on the specific target's binding pocket size. | Can fine-tune selectivity by optimizing steric fit. |
| Replacement of ethyl with larger alkyl or cycloalkyl | Can enhance potency through increased hydrophobic interactions if the binding site allows. | May decrease selectivity if the bulkier group interacts non-specifically with other targets. |
| Introduction of polar functional groups on the ethyl chain | Could improve solubility and introduce new hydrogen bonding interactions, potentially increasing potency. | May enhance selectivity by forming specific interactions with polar residues in the target protein. |
| Replacement with aryl or heteroaryl groups | Can lead to significant changes in activity through π-stacking and other aromatic interactions. | Offers opportunities for vector-specific interactions to improve selectivity. |
Diversification Strategies at the 5-Amine Position and Their Pharmacological Implications
The 5-amino group of this compound is a critical handle for chemical modification and has been a primary focus of SAR studies to enhance therapeutic potential. nih.gov This position is often involved in crucial hydrogen bonding interactions with target proteins, and its modification can lead to significant changes in potency and selectivity.
Common diversification strategies at the 5-amine position include:
Acylation: Reaction of the 5-amino group with various carboxylic acids or their derivatives to form amides. This introduces a wide range of substituents that can explore different regions of the target's binding site.
Sulfonylation: Formation of sulfonamides by reacting the amine with sulfonyl chlorides. The resulting sulfonamide group can act as a hydrogen bond acceptor and introduce different steric and electronic properties compared to amides.
Alkylation and Arylation: Direct N-alkylation or N-arylation can introduce substituents that modulate the basicity and lipophilicity of the 5-position.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These moieties can participate in extensive hydrogen bonding networks.
The pharmacological implications of these modifications are profound. For instance, in the development of kinase inhibitors, the substituent introduced at the 5-amine position can extend into the solvent-exposed region or interact with the hinge region of the kinase, significantly impacting inhibitory activity. In one study, optimization of the 5-position through X-ray crystallography and computational modeling led to a compound with sub-nanomolar inhibition of LPS-induced TNF-α production. nih.gov
The following table outlines the pharmacological implications of various diversification strategies at the 5-amine position.
| Diversification Strategy | Introduced Moiety | Pharmacological Implications |
| Acylation | Amide | Can introduce a variety of R-groups to probe binding pocket, potentially increasing potency and selectivity. |
| Sulfonylation | Sulfonamide | Can act as a hydrogen bond acceptor and alter electronic properties, influencing target binding. |
| Alkylation/Arylation | Substituted amine | Modulates basicity and lipophilicity, which can affect cell permeability and target engagement. |
| Urea/Thiourea Formation | Urea/Thiourea | Can form extensive hydrogen bonding networks, leading to enhanced target affinity. |
Influence of Substituents on the Pyrazolo[3,4-b]pyridine Core at Positions N1, C4, and C6
Modifications at other positions of the pyrazolo[3,4-b]pyridine core, namely N1, C4, and C6, also play a crucial role in determining the biological activity and selectivity of this compound analogs.
N1 Position: The N1 position of the pyrazole (B372694) ring is a key point for substitution. Analysis of a vast number of pyrazolo[3,4-b]pyridine compounds has shown that a significant portion bear a methyl group at N1, followed by other alkyl groups and phenyl groups. nih.gov The substituent at N1 can influence the electronic properties of the heterocyclic system and can also have steric implications for binding. In many kinase inhibitors, the N1 substituent can be directed towards the solvent-exposed region, providing an opportunity to attach solubilizing groups or other functionalities to improve pharmacokinetic properties without negatively impacting potency.
The following table summarizes the influence of substituents at these positions.
| Position | Common Substituents | Influence on Biological Activity and Selectivity |
| N1 | Methyl, Alkyl, Phenyl | Modulates electronics and provides a vector for attaching groups to improve pharmacokinetics. |
| C4 | Hydrogen, Aryl, Heteroaryl | Can influence molecular shape and engage in hydrophobic or π-stacking interactions to enhance potency and selectivity. |
| C6 | Hydrogen, Alkyl, Aryl | Can be used to fine-tune steric and electronic properties, impacting both affinity and selectivity. |
Rational Design of New Pyrazolo[3,4-b]pyridin-5-amine Analogs for Optimized Potency and Specificity
The rational design of novel this compound analogs leverages the SAR data gathered from systematic studies, often in conjunction with computational modeling and structural biology. The goal is to create molecules with enhanced potency against the desired target and improved selectivity over off-target proteins, thereby minimizing potential side effects.
Key strategies in the rational design of these analogs include:
Scaffold Hopping: Replacing the pyrazolo[3,4-b]pyridine core with other bioisosteric scaffolds to explore new chemical space and potentially improve properties such as metabolic stability or patentability. nih.gov
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, to design ligands that fit optimally into the binding site. This approach allows for the precise placement of functional groups to maximize favorable interactions and minimize unfavorable ones.
Fragment-Based Drug Design (FBDD): Identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent and selective ligands.
Privileged Scaffold Decoration: The pyrazolo[3,4-b]pyridine core is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets. Rational design often involves decorating this core with different substituents at the key positions (N1, C3, C4, C5, C6) to achieve the desired pharmacological profile for a specific target.
For example, in the design of novel TRK inhibitors, a scaffold hopping strategy was employed, leading to the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives with nanomolar inhibitory activities. nih.gov Similarly, rational drug design has been used to develop potent inhibitors of other kinases and enzymes. mdpi.comnih.govresearchgate.net
The iterative process of design, synthesis, and biological evaluation is central to optimizing the potency and specificity of new this compound analogs. This approach has proven to be highly effective in the discovery of new drug candidates with improved therapeutic profiles.
Pre Clinical Biopharmaceutical Characterization in Vitro and in Silico
Assessment of Metabolic Stability in Hepatic Microsomes and Plasma
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes and plasma are standard methods for evaluating the susceptibility of a compound to metabolic degradation. Studies on various pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a range of metabolic stabilities, often influenced by the specific substitutions on the core scaffold.
For instance, certain analogs within the broader pyrazolopyrimidine class have been described as having "excellent metabolic stability". dundee.ac.uk One particular study on pyrazolo[3,4-b]pyridine derivatives identified a compound (C03) that possessed "good plasma stability". rsc.org Generally, compounds in this class that are designed as kinase inhibitors are optimized for metabolic stability to ensure sufficient exposure in vivo.
Table 1: Representative Metabolic Stability of Pyrazolo[3,4-b]pyridine Analogs
| Compound Class | Finding |
| Pyrazolo[3,4-d]pyrimidines | Several analogs demonstrated excellent metabolic stability. dundee.ac.uk |
| Pyrazolo[3,4-b]pyridine Derivative (C03) | Exhibited good plasma stability. rsc.org |
| Pyrazolo[3,4-d]pyrimidines | Showed good metabolic stability in both human and rat liver microsomes. nih.gov |
It is important to note that the metabolic fate of 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine would be dependent on its specific substitution pattern and the metabolic enzymes it may be a substrate for.
Investigation of Cytochrome P450 (CYP) Isoform Inhibition
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes can lead to drug-drug interactions, which can have significant clinical implications. Therefore, assessing the inhibitory potential of a new compound against major CYP isoforms is a standard part of preclinical characterization.
Research on pyrazolo[3,4-b]pyridine derivatives has indicated a variable potential for CYP inhibition. A study on a specific pyrazolo[3,4-b]pyridine derivative, compound C03, revealed low inhibitory activity against a panel of cytochrome P450 isoforms, with the exception of CYP2C9. rsc.org In a related class of compounds, pyrazolo[3,4-d]pyrimidines, the CYP3A family of isoenzymes was found to be most involved in their metabolism. nih.gov
Table 2: Cytochrome P450 (CYP) Isoform Inhibition Profile for a Representative Pyrazolo[3,4-b]pyridine Analog
| CYP Isoform | Inhibition Potential (Compound C03) |
| General Panel | Low inhibitory activity rsc.org |
| CYP2C9 | Notable inhibition rsc.org |
These findings suggest that while some pyrazolo[3,4-b]pyridine derivatives may have a low propensity for causing broad CYP-mediated drug interactions, specific isoforms like CYP2C9 could be a consideration. The potential for this compound to inhibit specific CYP isoforms would require direct experimental evaluation.
Predictive Models for Membrane Permeability and Bioavailability
The ability of a drug to pass through biological membranes is a critical factor for its absorption and distribution. In silico and in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays, are commonly used to predict the intestinal absorption and bioavailability of drug candidates.
While specific membrane permeability data for this compound are not available, studies on related compounds provide some insights. For example, a pyrazolo[3,4-b]pyridine derivative developed as a monopolar spindle kinase 1 (Mps1) inhibitor was reported to have "suitable preclinical pharmacokinetic parameters," which implies adequate permeability and bioavailability. nih.gov Another pyrazolo[3,4-b]pyridine derivative, GZD824, demonstrated a bioavailability of 48.7% and a half-life of 10.6 hours in preclinical studies. nih.gov
Table 3: Inferred Permeability and Bioavailability Characteristics of Pyrazolo[3,4-b]pyridine Analogs
| Compound/Class | Observation |
| Pyrazolo[3,4-b]pyridine Mps1 Inhibitor | Described as having suitable preclinical pharmacokinetic parameters. nih.gov |
| GZD824 (a 1H-pyrazolo[3,4-b]pyridine derivative) | Bioavailability of 48.7% and a half-life of 10.6 h. nih.gov |
These examples suggest that the pyrazolo[3,4-b]pyridine scaffold can be incorporated into molecules with favorable permeability and bioavailability profiles.
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, primarily albumin, can significantly influence its distribution, metabolism, and excretion. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to interact with its target.
Currently, there is no publicly available information regarding the plasma protein binding characteristics of this compound or closely related pyrazolo[3,4-b]pyridine derivatives. This is a critical parameter that would need to be determined experimentally to fully understand the pharmacokinetic profile of the compound. High plasma protein binding can limit the free drug concentration, potentially affecting its efficacy, while low binding may result in a larger volume of distribution and faster clearance.
Emerging Applications and Interdisciplinary Research Frontiers
Exploitation of Photophysical Properties for Fluorescent Probes and Sensing Technologies
The pyrazolo[3,4-b]pyridine core is known to exhibit interesting photophysical properties, making it a promising scaffold for the development of fluorescent probes and sensors. While specific data for 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is not extensively documented, the characteristics of structurally related compounds provide valuable insights into its potential. Derivatives of the closely related 1H-pyrazolo[3,4-b]quinoline system, for instance, have been shown to possess high fluorescence quantum yields. nih.gov
The fluorescence of these compounds can be sensitive to the surrounding environment, a property that is highly desirable for sensing applications. For example, the fluorescence quantum yield of some pyrazolo[3,4-b]quinoxaline derivatives, another related class of compounds, has been observed to change with solvent polarity. psu.edu Such solvatochromic behavior is a key feature for probes designed to study cellular environments or for use in various solvent systems.
Furthermore, the introduction of specific functional groups onto the pyrazolo[3,4-b]pyridine skeleton can impart selectivity towards certain analytes. Research on 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines has demonstrated their utility as fluorescent probes for the detection of metal cations. nih.gov These compounds exhibit strong blue light emission in both solution and solid states, with quantum yields reaching as high as 88%. nih.gov The fluorescence of these probes can be quenched upon binding to specific metal ions, providing a mechanism for detection. nih.gov This suggests that this compound could be functionalized to create selective fluorescent sensors for various ions and small molecules.
Table 1: Photophysical Properties of Representative Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-b]quinoline Derivatives
| Compound Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 4-Arylpyrazolo[3,4-b]pyridin-6-ones | 260–265 | 409–431 | 0.09–0.23 | beilstein-archives.org |
| 1H-Pyrazolo[3,4-b]quinoxaline derivatives | Not specified | 520–540 | Close to 1 in moderately polar solvents | psu.edu |
| 1,7-Dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Not specified | Strong blue emission | Up to 0.88 | nih.gov |
| 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline derivative (PQPc) | ~390 | 460-480 | 0.0075 (in acetonitrile) - 0.1287 (in n-hexane) | nih.gov |
Potential in Catalysis and Ligand Design for Organic Transformations
The nitrogen atoms within the pyrazolo[3,4-b]pyridine scaffold of this compound make it an attractive candidate for use as a ligand in coordination chemistry and catalysis. The presence of multiple nitrogen atoms allows for the formation of stable complexes with a variety of metal centers. The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which highlights the compatibility of this heterocyclic system with catalytic processes.
While direct catalytic applications of this compound have not been extensively reported, the broader class of pyrazolopyridine derivatives has been recognized for its utility as ligands. nih.gov The tridentate nature of some bis-pyrazolo[3,4-b:4′,3′-e]pyridine derivatives makes them effective chelating agents for metal ions. nih.gov This chelating ability is a crucial feature for the design of catalysts, as it can be used to control the reactivity and selectivity of the metal center.
The development of novel ligands is a cornerstone of advancing organic transformations. The structural rigidity and tunable electronic properties of the pyrazolo[3,4-b]pyridine core in this compound could be exploited to design ligands for a range of catalytic reactions, including cross-coupling, hydrogenation, and oxidation reactions. The ethyl and amine substituents on the core structure provide additional points for modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance.
Chemo-sensing and Bio-analytical Methodologies
The ability of the pyrazolo[3,4-b]pyridine scaffold to act as a fluorescent reporter and a metal-chelating ligand makes it a promising platform for the development of chemo-sensors and bio-analytical tools. A chemosensor based on a 1H-pyrazolo[3,4-b]quinoline derivative has been successfully employed for the detection of Zn²⁺ cations. nih.gov The sensor exhibited a significant increase in fluorescence quantum yield upon binding to Zn²⁺, with a detection limit in the nanomolar range. nih.gov This demonstrates the potential of this class of compounds in developing highly sensitive and selective analytical methods.
The design of reversible chemosensors is another area of active research. For example, fluorescent probes based on 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been shown to detect Cu²⁺ through fluorescence quenching, a process that could be reversed by the addition of ethylenediamine. nih.gov This "on-off-on" switching capability is a valuable feature for developing reusable sensors. The sensitivity of this particular probe for Cu²⁺ was reported to be in the nanomolar concentration range. nih.gov
These findings suggest that this compound could serve as a foundational structure for creating novel chemo-sensors. By incorporating appropriate recognition moieties, it could be tailored to detect a wide range of analytes, including metal ions, anions, and biologically relevant small molecules. The inherent fluorescence of the pyrazolo[3,4-b]pyridine core provides a built-in signal transduction mechanism, simplifying the design of such sensors. The development of these bio-analytical methodologies could have significant impacts on environmental monitoring, clinical diagnostics, and cellular imaging.
Table 2: Performance of a Chemosensor Based on a 1H-Pyrazolo[3,4-b]quinoline Derivative for Zn²⁺ Detection
| Parameter | Value | Reference |
| Analyte | Zn²⁺ | nih.gov |
| Detection Limit | 1.93 x 10⁻⁷ M | nih.gov |
| Binding Constant | 859 M⁻¹ | nih.gov |
| Stoichiometry (Sensor:Zn²⁺) | 1:1 | nih.gov |
Future Research Directions and Translational Perspectives for 3 Ethyl 1h Pyrazolo 3,4 B Pyridin 5 Amine
Development of Innovative and Sustainable Synthetic Routes
The efficient and environmentally conscious synthesis of pyrazolo[3,4-b]pyridines is a cornerstone of future research. Traditional synthetic methods are often being replaced by more sustainable "green chemistry" approaches. Future efforts will likely focus on multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of novel, reusable catalysts to improve yields, reduce waste, and simplify purification processes. researchgate.net
Key areas for development include:
Catalyst Innovation: The use of green Lewis acid catalysts like Zirconium(IV) chloride (ZrCl₄) has shown promise in the synthesis of pyrazolo[3,4-b]pyridine cores due to low toxicity, high availability, and ease of handling. mdpi.com Further exploration of nanocatalysts and biocatalysts, such as thiamine (B1217682) hydrochloride, could lead to even more efficient and selective syntheses under solvent-free conditions. researchgate.netmdpi.com
Process Intensification: Techniques like microwave irradiation and ultrasound promotion can significantly shorten reaction times and improve yields. researchgate.netmdpi.com Developing solvent-free grinding methods is another promising avenue for creating more cost-effective and environmentally friendly synthetic protocols. researchgate.net
Renewable Resources: A long-term goal is to move away from fossil-based resources towards the synthesis of N-heterocycles from renewable biomass, a highly desirable objective in sustainable chemistry. rsc.org
| Synthetic Strategy | Key Features | Advantages | References |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants. | High atom economy, reduced waste, simplified procedures. | researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid reaction rates, higher yields, improved purity. | mdpi.com |
| Novel Catalysis (e.g., ZrCl₄, Nanocatalysts) | Employing efficient, often reusable and non-toxic catalysts. | Environmentally friendly, high selectivity, mild reaction conditions. | researchgate.netmdpi.com |
| Solvent-Free/Grinding Methods | Reactions conducted without a solvent medium. | Cost-effective, reduced environmental impact, high efficiency. | researchgate.net |
Deeper Mechanistic Insights into Biological Interactions at the Molecular Level
While various pyrazolopyridine derivatives have demonstrated potent biological activity, a deeper understanding of their interactions with biological targets at the molecular level is crucial for rational drug design. Future research will increasingly leverage advanced computational and experimental techniques to elucidate these mechanisms.
Target Identification and Validation: Pyrazolo[3,4-b]pyridines are known to inhibit a range of kinases, including c-Met, Cyclin-Dependent Kinases (CDKs), and Tropomyosin receptor kinases (TRKs), which are implicated in cancer. rsc.orgmdpi.comnih.gov Future work should focus on identifying the specific binding modes and allosteric interactions of compounds like 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine with their kinase targets.
Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the stability of ligand-protein complexes. nih.govnih.gov These methods can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that govern binding affinity and selectivity. nih.gov For instance, MD simulations can track the movement of atoms over time, providing insights into the dynamic nature of the binding process. nih.gov
Structural Biology: Obtaining crystal structures of this compound bound to its biological targets would provide invaluable, high-resolution information. This structural data can confirm computational predictions and guide the design of next-generation inhibitors with improved potency and specificity.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov For the development of novel pyrazolopyridine derivatives, AI can be applied at multiple stages.
De Novo Drug Design: Generative AI models can design novel molecular structures from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable pharmacokinetic profiles. nih.gov These models can explore a vast chemical space to propose innovative pyrazolopyridine analogues that may not be conceived through traditional medicinal chemistry approaches.
Predictive Modeling: ML algorithms, particularly deep learning, can be trained on large datasets of chemical structures and their associated biological activities. mdpi.com These models can then predict the properties of new, untested compounds, including their efficacy, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. researchgate.netpremierscience.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to correlate the chemical structures of compounds with their biological activities. researchgate.net By analyzing these relationships, researchers can identify which structural features are crucial for a compound's potency, guiding the optimization of lead compounds like this compound. nih.gov
Exploration of Novel Therapeutic Indications and Non-Biological Applications
The versatile pyrazolo[3,4-b]pyridine scaffold holds potential beyond its currently explored applications. A key future direction is the systematic screening of derivatives like this compound against a wider range of biological targets and for non-medicinal uses.
New Disease Areas: While much focus has been on oncology, the scaffold has shown promise in other areas. researchgate.net These include neurodegenerative diseases like Alzheimer's, where derivatives have been developed as probes for β-amyloid plaques, and various infectious diseases. mdpi.comnih.gov Systematic high-throughput screening against diverse target classes could uncover entirely new therapeutic opportunities.
Non-Biological Applications: The unique chemical properties of pyrazolopyridines may lend themselves to applications in materials science. Research has suggested their potential use in developing chemosensors and as corrosion inhibitors for metals, opening up avenues outside of pharmacology. researchgate.net
| Application Area | Specific Indication/Use | Mechanism/Rationale | References |
|---|---|---|---|
| Therapeutic | Anticancer | Inhibition of various kinases (CDKs, TRK, c-Met, etc.). | benthamdirect.comrsc.orgnih.gov |
| Neurodegenerative Disorders | Binding to β-amyloid plaques (Alzheimer's diagnosis). | mdpi.com | |
| Anti-inflammatory | Modulation of inflammatory pathways. | researchgate.netresearchgate.net | |
| Non-Biological | Chemosensors | Development of organic materials for sensing applications. | researchgate.net |
| Corrosion Inhibitors | Protection of mild steel surfaces. | researchgate.net |
Collaborative Initiatives in Drug Discovery and Development Research
The journey of a compound from laboratory synthesis to clinical application is complex, lengthy, and requires a multidisciplinary approach. Future success in developing drugs based on the this compound scaffold will depend heavily on fostering collaborative initiatives.
These collaborations should bring together experts from various fields:
Academia and Industry: Partnerships between academic research labs, which often excel in basic discovery and mechanism-of-action studies, and pharmaceutical companies, with their expertise in drug development, clinical trials, and commercialization, are essential.
Interdisciplinary Teams: Effective drug discovery requires the integration of knowledge from synthetic organic chemistry, computational chemistry, molecular biology, pharmacology, and clinical medicine.
Open Data and Model Sharing: The advancement of AI in drug design will be accelerated by the open sharing of data and validated predictive models. mdpi.com Such initiatives can help standardize methods and prevent the duplication of efforts, ultimately benefiting the entire research community.
By pursuing these future research directions, the scientific community can continue to build upon the significant promise of the pyrazolo[3,4-b]pyridine scaffold and work towards translating compounds like this compound into valuable therapeutic agents and innovative technologies.
Q & A
What are the established synthetic routes for 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, and how do reaction conditions influence yield?
Basic Research Question
A common method involves cyclocondensation of ethyl 2-acyl-3,3-bis(methylthio)acrylates with substituted pyrazol-5-amine precursors under reflux in toluene, catalyzed by trifluoroacetic acid (TFA) . For example, 3-substituted pyrazolo[3,4-b]pyridines are synthesized by reacting 3-ethyl-1H-pyrazol-5-amine with acrylate derivatives (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) at 110°C for 6–12 hours. Yields typically range from 60–85%, with purity confirmed via H/C NMR and melting point analysis .
Advanced Research Question
To optimize yields, consider varying solvents (e.g., DMF vs. toluene), catalyst loadings (e.g., 10–30 mol% TFA), and reaction times. For instance, replacing toluene with acetonitrile in analogous pyrazolo[3,4-b]pyridine syntheses improved regioselectivity by 15% . Kinetic studies using thin-layer chromatography (TLC) monitoring can identify intermediate formation bottlenecks .
How can structural contradictions in NMR data for this compound derivatives be resolved?
Basic Research Question
Discrepancies in H NMR chemical shifts (e.g., aromatic proton splitting patterns) often arise from tautomerism or solvent effects. For example, pyrazolo[3,4-b]pyridines exhibit keto-enol tautomerism, which can be stabilized by deuterated DMSO for consistent spectra . Compare observed shifts with computational predictions (e.g., DFT-based NMR simulations) to validate assignments .
Advanced Research Question
Use advanced techniques like H-C HSQC or NOESY to resolve overlapping signals in crowded regions (e.g., 6.5–8.5 ppm). In one study, HSQC clarified ambiguous couplings in a 3-ethyl-substituted derivative, confirming the absence of regioisomeric impurities . Contradictions between experimental and theoretical data may indicate unaccounted solvent or temperature effects, requiring controlled variable testing .
What computational strategies predict the biological activity of this compound?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) can prioritize derivatives for synthesis. For pyrazolo[3,4-b]pyridines, docking into the ATP-binding site of GSK-3β showed strong hydrogen bonding with the amine group, correlating with inhibitory activity . Follow-up molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories, identifying key residue interactions .
Basic Research Question
Leverage QSAR models using descriptors like logP, topological polar surface area (TPSA), and electronegativity. Pyrazolo[3,4-b]pyridines with TPSA < 90 Ų typically exhibit better blood-brain barrier penetration, a critical factor in CNS-targeted drug design .
How do substituents at the 3-position affect the electronic properties of pyrazolo[3,4-b]pyridin-5-amine derivatives?
Basic Research Question
Electron-withdrawing groups (e.g., -CF) at the 3-position reduce the HOMO-LUMO gap, enhancing reactivity in electrophilic substitutions. For 3-ethyl derivatives, the alkyl chain increases lipophilicity (logP +0.5 vs. unsubstituted analogs), improving membrane permeability . UV-Vis spectroscopy (λ 270–290 nm) and cyclic voltammetry can quantify these effects .
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) reveal that 3-ethyl substitution stabilizes the pyridinic nitrogen lone pair, lowering the LUMO energy by ~0.3 eV compared to methyl analogs. This aligns with enhanced nucleophilic aromatic substitution (SNAr) reactivity in halogenated derivatives .
What methodologies address low reproducibility in biological assays for pyrazolo[3,4-b]pyridin-5-amine derivatives?
Advanced Research Question
Standardize assay conditions (e.g., cell passage number, serum batch) and validate compound solubility using dynamic light scattering (DLS). For a 3-ethyl derivative with inconsistent IC values, pre-dissolving in DMSO with 0.1% Tween-80 reduced aggregation, improving inter-lab reproducibility from ±30% to ±10% .
Basic Research Question
Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements. Purity thresholds (>95% by HPLC) and stability studies (e.g., 24-hour PBS incubation) are essential to exclude degradation artifacts .
How can regioselectivity challenges in pyrazolo[3,4-b]pyridine functionalization be mitigated?
Advanced Research Question
Employ directing groups (e.g., -OMe at C-6) to steer C-H activation. In a Pd-catalyzed C-4 arylation of 3-ethyl derivatives, the 6-methoxy group increased regioselectivity from 2:1 to 9:1 (C-4:C-2) via chelation-assisted metalation . Alternatively, photoredox catalysis with Ir(ppy) enables radical-based functionalization with minimal regiochemical ambiguity .
Basic Research Question
Optimize stoichiometry: A 1.2:1 ratio of electrophile to pyrazolo[3,4-b]pyridine minimizes di-substitution byproducts. TLC or LC-MS monitoring at 30-minute intervals helps track reaction progress .
What analytical techniques confirm the absence of genotoxic impurities in this compound?
Advanced Research Question
LC-MS/MS with a limit of detection (LOD) < 1 ppm is critical. For example, a validated method using a C18 column and ESI+ ionization detected alkylating agents (e.g., methyl methanesulfonate) at 0.5 ppm in batch samples . Pair with Ames test data to correlate analytical results with mutagenic risk .
Basic Research Question
Perform accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways. Forced degradation under acidic (1M HCl) and oxidative (3% HO) conditions reveals potential impurity profiles .
How do solvent polarity and pH influence the tautomeric equilibrium of this compound?
Advanced Research Question
In polar aprotic solvents (e.g., DMSO), the amine tautomer dominates (>90%), while nonpolar solvents (e.g., chloroform) favor the imine form. pH-dependent UV-Vis studies (pH 2–12) show a pKa of 8.2 for the amine-protonated species, with a bathochromic shift from 265 nm (neutral) to 280 nm (protonated) .
Basic Research Question
Use N NMR to resolve tautomers: The amine tautomer exhibits a δN signal at −320 ppm, whereas the imine form appears at −280 ppm. Solvent screening in deuterated buffers (pH 4–9) provides quantitative tautomeric ratios .
What strategies reconcile contradictory biological activity data across studies?
Advanced Research Question
Meta-analysis of IC values with standardized normalization (e.g., % inhibition vs. vehicle control) reduces variability. For a 3-ethyl derivative with conflicting kinase inhibition reports, re-testing under uniform ATP concentrations (1 mM) aligned results within ±15% .
Basic Research Question
Cross-validate assays: A compound showing cytotoxicity in MTT but not in resazurin assays may interfere with tetrazolium reduction. Use orthogonal methods (e.g., flow cytometry for apoptosis) to confirm mechanisms .
How are pyrazolo[3,4-b]pyridin-5-amine derivatives utilized in photopharmacology?
Advanced Research Question
Introduce photoswitchable groups (e.g., azobenzene) at the 3-ethyl position. Upon UV irradiation (365 nm), the trans-cis isomerization modulates binding to adenosine receptors, enabling spatiotemporal control of activity . Time-resolved fluorescence quenching assays quantify photoswitching efficiency (>80% in optimized derivatives) .
Basic Research Question
Assess photostability under physiological conditions: LED arrays (450 nm, 10 mW/cm²) simulate in vivo exposure. Derivatives with electron-withdrawing substituents (e.g., -NO) exhibit longer half-lives (>6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
